Major Human Metabolite of Dydrogesterone: A Defined 18% of Urinary Radioactivity
In a human metabolism study of dydrogesterone (9β,10α-pregna-4,6-diene-3,20-dione), the 21-hydroxy metabolite (21-hydroxy-9β,10α-pregna-4,6-diene-3,20-dione, CAS 17916-84-6) was positively identified as a major urinary component, accounting for 18% of the total radioactivity excreted within the first 8 hours post-dose [1]. This proportion was determined in the urine of healthy women of childbearing age following administration of 3H-labeled dydrogesterone. This metabolite was second only to the 20α-hydroxy metabolite (52%). This contrasts with the parent drug and other identified metabolites like 16α-hydroxy-9β,10α-pregna-4,6-diene-3,20-dione, which accounted for only 1% of the radioactivity [1].
| Evidence Dimension | Urinary metabolite proportion (% of total radioactivity) |
|---|---|
| Target Compound Data | 18% of urinary radioactivity |
| Comparator Or Baseline | 20α-hydroxy-9β,10α-pregna-4,6-diene-3-one: 52%; 16α-hydroxy-9β,10α-pregna-4,6-diene-3,20-dione: 1% |
| Quantified Difference | Target compound is a major metabolite, 17-fold higher proportion than the 16α-hydroxy metabolite. |
| Conditions | Human study; healthy women; first 8h urine collection after oral 3H-dydrogesterone administration |
Why This Matters
For procurement in analytical or metabolism studies, this compound is essential as a reference standard for identifying and quantifying a primary dydrogesterone metabolic pathway.
- [1] van Amsterdam, P. H., Overmars, H., Scherpenisse, P. M., & de Bree, H. (1980). Dydrogesterone: Metabolism in man. European Journal of Drug Metabolism and Pharmacokinetics, 5(3), 173–184. View Source
